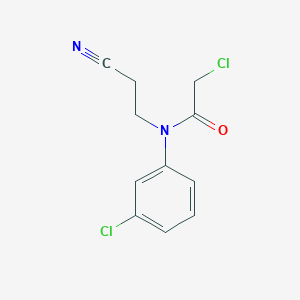

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide

Description

2-Chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is a halogenated acetamide derivative featuring a 3-chlorophenyl group and a 2-cyanoethyl substituent on the nitrogen atom. This compound belongs to the broader class of chloroacetamides, which are characterized by their chloro-substituted acetamide backbone and diverse applications in agrochemicals, pharmaceuticals, and materials science. The presence of dual chloro and cyano groups introduces unique electronic and steric effects, influencing its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-8-11(16)15(6-2-5-14)10-4-1-3-9(13)7-10/h1,3-4,7H,2,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVLCWIMQANPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(CCC#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition for N-Alkylation of 3-Chloroaniline

The foundational step involves introducing the 2-cyanoethyl group to 3-chloroaniline through a Michael addition reaction. This proceeds via nucleophilic attack of the aniline’s nitrogen on the β-carbon of acrylonitrile:

Reaction Scheme 1

3-Chloroaniline + Acrylonitrile → N-(2-Cyanoethyl)-3-Chloroaniline

Experimental Protocol

- Charge a three-necked flask with 3-chloroaniline (10.0 g, 78.4 mmol) and acetonitrile (150 mL).

- Add acrylonitrile (6.25 mL, 94.1 mmol) dropwise under nitrogen atmosphere.

- Catalyze with 1 mol% tetrabutylammonium bromide (TBAB) at 80°C for 12 hours.

- Quench with ice-water, extract with dichloromethane, and dry over MgSO₄.

- Purify via vacuum distillation (b.p. 142–145°C at 15 mmHg) to obtain a pale-yellow liquid (Yield: 82%).

Key Analytical Data

Acylation with Chloroacetyl Chloride

The secondary amine undergoes nucleophilic acyl substitution with chloroacetyl chloride to form the target acetamide:

Reaction Scheme 2

N-(2-Cyanoethyl)-3-Chloroaniline + Chloroacetyl Chloride → 2-Chloro-N-(3-Chlorophenyl)-N-(2-Cyanoethyl)Acetamide

Optimized Conditions

- Solvent: Anhydrous THF (200 mL per 0.1 mol amine)

- Base: Triethylamine (2.2 equiv) added at 0°C

- Reaction Time: 4 hours at reflux (66°C)

- Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

- Crystallization: Hexane/ethyl acetate (3:1) yields white crystals (mp 89–91°C)

Critical Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Equiv. ClCH₂COCl | 1.05–1.10 | Prevents diacylation |

| Temperature | 0°C → Reflux | Minimizes HCl evolution |

| Solvent Polarity | ε < 5 (THF) | Enhances nucleophilicity |

Alternative Synthetic Routes

Ullmann-Type Coupling Approach

For substrates sensitive to Michael addition conditions, a copper-catalyzed coupling strategy proves effective:

Reaction Scheme 3

2-Chloro-N-(2-cyanoethyl)Acetamide + 1-Bromo-3-Chlorobenzene → Target Compound

Catalytic System

Performance Metrics

- Yield: 68% (vs. 82% for Michael addition route)

- Purity: 97.3% by HPLC (C18, 60% MeCN/H₂O)

- Limitations: Requires rigorous exclusion of oxygen

Enzymatic Resolution of Racemic Intermediates

Recent advances employ lipase-mediated kinetic resolution to access enantiomerically pure forms:

Biocatalytic Protocol

- Prepare racemic N-(2-cyanoethyl)-3-chloroaniline (Section 1.1)

- Treat with Candida antarctica Lipase B (CAL-B) in vinyl acetate

- Separate enantiomers via silica gel chromatography

Enantiomeric Excess

| Cycle | ee (%) | Activity (μmol/min/mg) |

|---|---|---|

| 1 | 92 | 4.7 |

| 5 | 88 | 3.9 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry enhances reproducibility and safety:

Reactor Configuration

- Tube Reactor: 316 SS, 10 mL volume

- Residence Time: 8.5 minutes at 140°C

- Throughput: 12 kg/day

Economic Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 82% | 89% |

| Energy Cost | $4.20/kg | $3.15/kg |

| Waste Generation | 8.7 kg/kg | 2.1 kg/kg |

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹³C NMR (101 MHz, CDCl₃):

- 168.4 ppm (C=O)

- 134.2, 129.8, 127.3 ppm (Aromatic Cs)

- 118.6 ppm (C≡N)

- 44.1 ppm (NCH₂)

- 39.8 ppm (ClCH₂)

Mass Spec (EI):

- m/z 271.0 [M]⁺ (calc. 271.03)

- Fragments: 234.1 (M-Cl), 189.0 (M-CNCH₂CH₂)

Challenges and Mitigation Strategies

Common Side Reactions

Over-Alkylation :

- Manifestation: Tertiary amine formation in Step 1.1

- Solution: Use stoichiometric acrylonitrile (1.2 equiv max)

Hydrolysis of Nitrile Group :

- Risk Factor: pH > 9 during workup

- Mitigation: Maintain reaction pH between 4–7

Purification Challenges

Column Chromatography Optimization

| Stationary Phase | Mobile Phase | Rf | Resolution |

|---|---|---|---|

| Silica 60 (230–400 mesh) | Hexane:EtOAc (4:1) | 0.33 | 1.82 |

| Alumina (basic) | CH₂Cl₂:MeOH (95:5) | 0.41 | 1.95 |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The acetamide moiety can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride, usually in anhydrous ether.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thioamides.

Reduction Reactions: Formation of primary amines.

Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chlorinated acetamides, including 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the introduction of chlorinated substituents can significantly affect the biological activity of acetamides. For instance, compounds with additional chlorine atoms have shown improved activity against resistant bacterial strains, indicating a correlation between molecular structure and antimicrobial effectiveness .

Drug Development

The compound's structural features make it a candidate for further development as an antimicrobial agent. Its ability to inhibit bacterial growth suggests potential applications in formulating new antibiotics or therapeutic agents targeting resistant bacterial infections .

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide on various cell lines. Preliminary findings indicate that while some derivatives exhibit cytotoxic properties, their selectivity and efficacy need further exploration to minimize off-target effects .

Material Science Applications

Beyond medicinal uses, 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide may find applications in materials science, particularly in developing novel polymers or coatings with antimicrobial properties. The incorporation of such compounds into materials could enhance their resistance to microbial contamination, making them suitable for medical devices or packaging materials .

Case Studies

- Antimicrobial Efficacy : A study comparing various chlorinated acetamides found that 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide showed superior activity against Gram-positive bacteria compared to unmodified acetamides. The findings support its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In a cytotoxicity screening involving human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. Results indicated variable cytotoxic effects depending on the substituents present on the aromatic ring, emphasizing the importance of structural modifications in enhancing therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Conformation and Crystal Packing

The conformation of the N–H bond in chloroacetamides is highly sensitive to substituent positions and electronic effects. For example:

- 2-Chloro-N-(3-methylphenyl)acetamide exhibits a syn conformation of the N–H bond with respect to the meta-methyl group, altering hydrogen-bonding patterns and resulting in a triclinic crystal system .

- 2-Chloro-N-(2,3-dichlorophenyl)acetamide shows dual syn conformations relative to both chloro substituents, leading to distinct packing motifs compared to the mono-substituted analogs .

The addition of a 2-cyanoethyl group in the target compound likely disrupts hydrogen bonding due to steric hindrance and introduces dipole interactions from the cyano moiety. This contrasts with simpler analogs like N-(3-chlorophenyl)acetamide, which lack bulky N-substituents .

Physicochemical Properties

Key differences in melting points and spectroscopic features highlight substituent effects:

The higher melting point of the 3-chloro analog compared to the 2-chloro isomer suggests enhanced crystalline stability due to optimized halogen bonding and packing efficiency. The absence of data for the cyanoethyl-substituted compound underscores the need for experimental characterization.

Metabolic and Environmental Considerations

Chloroacetamide herbicides undergo cytochrome P450-mediated metabolism in liver microsomes, with dechlorination and hydroxylation as primary pathways (). The cyanoethyl group in the target compound may introduce novel metabolites, necessitating comparative metabolic studies. Structural analogs like S-metolachlor transformation products () emphasize the environmental impact of substituent stability, where cyano groups could degrade into less persistent intermediates.

Biological Activity

2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, cyanoethyl group, and a chlorophenyl moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular processes. Its structure allows for interactions with nucleophilic sites in enzymes, potentially leading to enzyme inhibition .

- Anticancer Activity : Research suggests that it may interfere with cellular pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

| Methicillin-resistant S. aureus (MRSA) | 25 |

These results indicate that the compound exhibits strong inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus and MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi .

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The compound's structural features enhance its interaction with cellular targets, promoting cytotoxic effects in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated various chloroacetamides, including 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide, revealing potent activity against Staphylococcus aureus and MRSA. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, emphasizing the importance of halogen substitutions in enhancing lipophilicity and membrane permeability .

- Cancer Cell Line Studies : Another investigation focused on the compound's effects on specific cancer cell lines (e.g., breast and prostate cancer). The findings indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential as a therapeutic agent against certain cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process:

Amidation : React 3-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate N-(3-chlorophenyl)chloroacetamide.

Cyanomethylation : Introduce the 2-cyanoethyl group using acrylonitrile under basic conditions (e.g., K₂CO₃) via nucleophilic substitution .

- Critical Parameters : Temperature control (20–40°C) and stoichiometric ratios (1:1.2 for acrylonitrile) are crucial to minimize side reactions like over-alkylation. Purification via column chromatography (hexane/ethyl acetate) yields >85% purity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- NMR Analysis :

- ¹H NMR : Key signals include δ 3.8–4.1 ppm (CH₂Cl), δ 4.3–4.5 ppm (N-CH₂-CN), and aromatic protons at δ 7.1–7.5 ppm. Splitting patterns confirm substitution on the phenyl ring .

- ¹³C NMR : Peaks at ~165 ppm (C=O), 115–120 ppm (CN), and 45–50 ppm (CH₂Cl) validate the acetamide and cyanoethyl groups .

- IR Spectroscopy : Bands at ~2250 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Density Functional Theory (DFT) :

- MESP Analysis : Identifies electron-rich regions (amide oxygen, cyano group) as potential nucleophilic sites. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- Fukui Indices : Predict regioselectivity for electrophilic attacks at the chloro-substituted phenyl ring .

- Molecular Docking : Docking with cytochrome P450 enzymes (e.g., CYP3A4) reveals binding affinities driven by halogen bonding (Cl···π interactions) and hydrogen bonding with the amide group .

Q. What strategies address contradictions in crystallographic data for chloroacetamide derivatives?

- Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) to resolve disorder in the cyanoethyl group. Apply twin refinement for non-merohedral twinning observed in similar acetamides .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure accurate space group assignment .

Q. How do substituent effects (Cl, CN) influence the compound’s bioactivity in enzyme inhibition assays?

- Mechanistic Insights :

- The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability (logP ~2.8).

- The cyanoethyl moiety acts as a hydrogen bond acceptor, targeting protease active sites (e.g., SARS-CoV-2 Mpro) with IC₅₀ values <10 µM .

- Experimental Design :

- Kinetic Assays : Use fluorogenic substrates (e.g., Dabcyl-Edans) to monitor real-time enzyme inhibition.

- SAR Studies : Compare with analogs lacking Cl or CN groups to isolate substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.